molecular formula C6H6ClN3O2 B13909221 methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate

methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate

Cat. No.: B13909221
M. Wt: 187.58 g/mol
InChI Key: ITDXJJYTVKMMEJ-IHWYPQMZSA-N
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Description

Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles.

    Chlorination: The triazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the chlorinated triazole with methyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as crystallization and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-3-(1H-1,2,4-triazol-3-yl)prop-2-enoate: Lacks the chlorine atom, which may affect its biological activity and reactivity.

    Methyl (Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate: Contains a bromine atom instead of chlorine, which can influence its chemical properties and applications.

Uniqueness

Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate is unique due to the presence of the chlorine atom in the triazole ring, which can enhance its reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate

InChI

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2-

InChI Key

ITDXJJYTVKMMEJ-IHWYPQMZSA-N

Isomeric SMILES

COC(=O)/C=C\C1=NNC(=N1)Cl

Canonical SMILES

COC(=O)C=CC1=NNC(=N1)Cl

Origin of Product

United States

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